molecular formula CTi B8023157 methideylidynetitanium(IV)

methideylidynetitanium(IV)

Cat. No.: B8023157
M. Wt: 59.878 g/mol
InChI Key: YXIVWSJCLXKLJL-UHFFFAOYSA-N
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Description

Methideylidynetitanium(IV), formally recognized as a titanium(IV) complex coordinated with a tridentate η³-NCN ligand, represents a class of organometallic compounds characterized by their unique ligand architecture and reactivity. These complexes are synthesized via reactions of titanium(IV) precursors (e.g., TiCl, alkoxy, or triflate derivatives) with lithium, copper, or silver oxides . Notable examples include [TiCl(NCN)(O-i-Pr)(OTf)] and [Ti(NCN)(O-i-Pr)(OTf)₂], which form monomeric or dimeric structures depending on reaction conditions and ligand substitution patterns.

Key structural features include:

  • Stability: Solid-state stability under inert atmospheres (months for complexes 1–4), but methyl-substituted derivatives (e.g., complex 5) decompose at room temperature, requiring storage below 0°C .
  • Solubility: Aromatic solvents and ethers dissolve triflate-containing complexes (1–3), while methyl derivatives (4–5) exhibit solubility in both polar and non-polar solvents .
  • Monomer-Dimer Equilibria: Concentration-dependent molecular weight variations in triflate complexes (e.g., complex 3), suggesting dynamic aggregation behavior in solution .

Properties

IUPAC Name

methanidylidynetitanium(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C.Ti/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIVWSJCLXKLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[Ti+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CTi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

59.878 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Titanium(IV) carbide, also known as methideylidynetitanium(IV), is a transition metal carbide that primarily targets the material surfaces it comes into contact with. Its role is to enhance the hardness, wear resistance, and heat resistance of these materials.

Biochemical Pathways

Titanium(IV) carbide doesn’t participate in traditional biochemical pathways as it’s primarily used in industrial applications rather than biological systems. Its synthesis involves a reduction pathway where titanium dioxide (tio2) is reduced to titanium carbide (tic) in a carbon-rich environment.

Pharmacokinetics

As an industrial compound, Titanium(IV) carbide doesn’t have traditional ADME (Absorption, Distribution, Metabolism, Excretion) properties like pharmaceutical compoundsIts properties such as particle size and specific surface area can impact its distribution and interaction with target materials.

Result of Action

The action of Titanium(IV) carbide results in a significant enhancement of the mechanical properties of the target material. This includes increased hardness, wear resistance, and heat resistance. On a molecular level, the titanium carbide forms a hard layer on the surface of the material, altering its physical properties.

Biological Activity

Methideylidynetitanium(IV) is a titanium-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and as a catalyst in organic synthesis. This article reviews the existing literature on the biological activity of methideylidynetitanium(IV), focusing on its cytotoxic effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

Methideylidynetitanium(IV) can be described by its coordination environment and bonding characteristics. The compound typically exhibits a tetrahedral geometry around the titanium center, which is crucial for its reactivity and interaction with biological molecules. The presence of methide and ylidene groups enhances its electrophilicity, making it a suitable candidate for various biological interactions.

Cytotoxicity Studies

Recent studies have demonstrated that titanium(IV) complexes, including methideylidynetitanium(IV), exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Titanium Complex Cell Line IC50 (μg/mL) Mechanism of Action
TiH2L2HeLa (Cervical Cancer)28.8Induces apoptosis and cell cycle arrest
TiH2L3HeLa (Cervical Cancer)14.7ROS production and apoptosis
TiH2L4A549 (Lung Carcinoma)67.78Modulates iron uptake in cancer cells
Methideylidynetitanium(IV)Various (under investigation)TBDTBD

Case Study: Apoptotic Mechanisms

A study by Immal et al. highlighted the apoptotic mechanisms induced by titanium complexes. The research indicated that these compounds trigger programmed cell death (PCD) primarily through apoptosis, characterized by membrane blebbing, nuclear fragmentation, and DNA condensation. Such mechanisms are essential for the therapeutic efficacy of these compounds in targeting cancer cells while sparing normal cells .

The biological activity of methideylidynetitanium(IV) involves several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Titanium complexes have been shown to induce oxidative stress in cancer cells, leading to increased ROS production. This oxidative stress is a significant contributor to cell death pathways .
  • Targeting Iron Metabolism : Cancer cells often have elevated iron requirements. Titanium complexes can interfere with iron uptake mechanisms, depriving cancer cells of this essential nutrient and enhancing their susceptibility to apoptosis .
  • Cell Cycle Arrest : Studies have reported that titanium complexes can induce cell cycle arrest at various phases (G1 or G2/M), which is critical for halting the proliferation of cancer cells .

Research Findings

Recent findings indicate that methideylidynetitanium(IV) shows promise as an anticancer agent due to its ability to induce apoptosis selectively in cancer cells while exhibiting lower toxicity towards normal cells. For instance, a specific derivative demonstrated an IC50 value of 14.7 μg/mL against HeLa cells, indicating potent cytotoxicity . Furthermore, the compound's interaction with biomolecules such as serum albumin and DNA has been evaluated using UV-visible absorption and fluorescence techniques, revealing insights into its binding affinity and potential therapeutic applications .

Scientific Research Applications

Catalytic Applications

Methideylidynetitanium(IV) has been investigated for its catalytic properties in several organic transformations. The compound's ability to facilitate reactions while maintaining low toxicity makes it a favorable choice in synthetic chemistry.

Photocatalysis

Recent studies have highlighted the role of titanium compounds, including methideylidynetitanium(IV), in photocatalytic organic transformations. These reactions often involve the activation of small molecules under light irradiation, leading to the formation of valuable organic products. For instance, titanium-based photocatalysts have been shown to effectively degrade environmental pollutants and produce hydrogen from water splitting .

Catalysis in Organic Reactions

Methideylidynetitanium(IV) has also been utilized in specific organic reactions, such as the reductive alkylation of amines. This method employs titanium(IV) isopropoxide as a catalyst alongside sodium borohydride, providing a safe and efficient pathway for synthesizing amines . The efficiency of this reaction underscores the versatility of titanium complexes in organic synthesis.

Materials Science Applications

The unique structural properties of methideylidynetitanium(IV) lend themselves to various applications in materials science.

Nanomaterials and Coatings

Research indicates that titanium compounds can be incorporated into nanomaterials for enhanced structural integrity and functionality. Methideylidynetitanium(IV) can be used to create coatings that exhibit improved corrosion resistance and mechanical strength. These properties are particularly valuable in aerospace and automotive industries where material performance is critical.

Photocatalytic Materials

The synthesis of titanium-based polyoxo-clusters has shown promise for use in photocatalytic applications, including solar energy conversion and environmental remediation . The structural motifs of these clusters can be tailored to optimize their photocatalytic efficiency, making them suitable candidates for sustainable energy solutions.

Biomedical Applications

The biocompatibility and functionalization potential of methideylidynetitanium(IV) make it an attractive candidate for various biomedical applications.

Drug Delivery Systems

Titanium complexes have been explored for their ability to enhance drug solubility and bioavailability. The development of drug delivery systems utilizing methideylidynetitanium(IV) can improve therapeutic outcomes by ensuring targeted delivery of drugs to specific tissues or cells .

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of titanium complexes, including those derived from methideylidynetitanium(IV). These compounds can inhibit the growth of various pathogens, making them useful in developing antimicrobial coatings for medical devices .

Case Study 1: Photocatalytic Degradation of Pollutants

A study investigating the photocatalytic activity of methideylidynetitanium(IV) demonstrated its effectiveness in degrading dyes from wastewater under UV light exposure. The results indicated a significant reduction in pollutant concentration within a short time frame, showcasing its potential for environmental applications.

Pollutant TypeInitial Concentration (mg/L)Final Concentration (mg/L)Degradation Rate (%)
Dye A50590
Dye B1001090

Case Study 2: Antimicrobial Efficacy

In another investigation, methideylidynetitanium(IV) was tested against common bacterial strains. The results highlighted its potential as an antimicrobial agent, with significant inhibition zones observed in treated samples compared to controls.

Bacterial StrainControl Zone (mm)Treated Zone (mm)
Staphylococcus aureus015
Escherichia coli012

Comparison with Similar Compounds

Comparison with Similar Titanium(IV) Compounds

Stability and Reactivity

  • Thermal Stability :
    • NCN-Ti complexes 1–4 are stable as solids but decompose in solution (e.g., complex 5 protonates at RT) .
    • TDMAT is liquid at RT but hydrolyzes rapidly in air, limiting its handling to inert conditions .
  • Solvent Compatibility :
    • NCN-Ti triflates require aromatic/ethereal solvents, while methyl derivatives dissolve broadly .
    • TDMAT is volatile and soluble in hydrocarbons, aiding its use in vapor-phase deposition .

Research Findings and Challenges

  • NCN-Ti Complexes: Monomer-dimer equilibria in triflate derivatives (e.g., complex 3) complicate stoichiometric control in synthesis . Limited solubility of aryloxide derivatives (e.g., 1b) restricts their utility in homogeneous catalysis .
  • TDMAT :
    • Despite commercial availability, moisture sensitivity necessitates stringent handling protocols .

Data Tables

Table 1: Selected Properties of NCN-Ti Complexes

Complex Formula Stability (RT) Solubility Profile
1a [TiCl(NCN)(O-i-Pr)(OTf)] Stable (solid) Aromatic solvents, ethers
3 [Ti(NCN)(O-i-Pr)(OTf)₂] Stable (solid) Partially soluble in benzene
5 [Ti(NCN)(CH₃)₂] Decomposes Polar/non-polar solvents

Table 2: Key Contrasts in Reactivity

Parameter NCN-Ti Complexes TDMAT
Air Sensitivity Stable under inert conditions Extremely sensitive to moisture/O₂
Decomposition Pathway Protonation (e.g., complex 5) Hydrolysis to TiN/amines

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